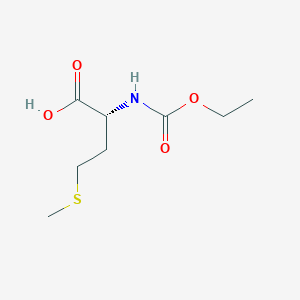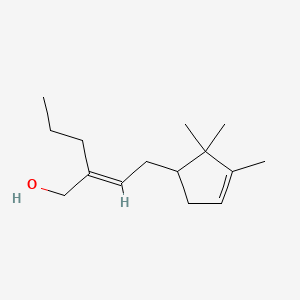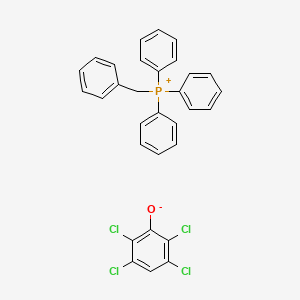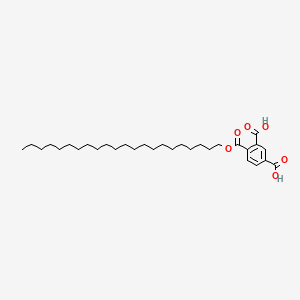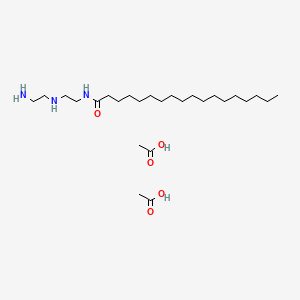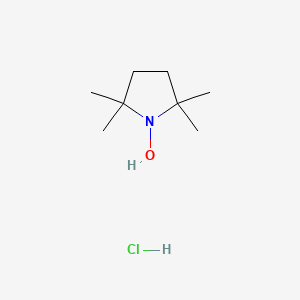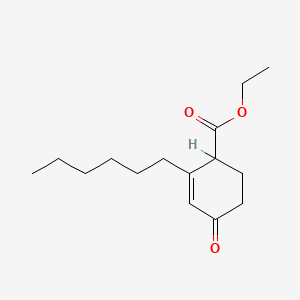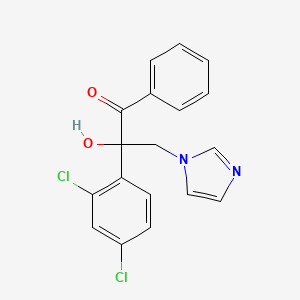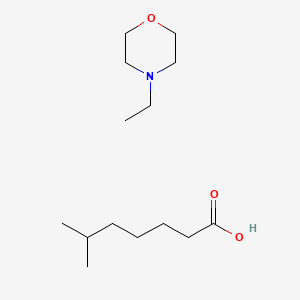
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride is a colorless, water-soluble dye that is widely used in biochemical experiments. It is particularly known for its role as a redox indicator, where it is reduced to a deep red, water-insoluble compound called formazan in the presence of living cells . This property makes it useful in distinguishing between viable and non-viable tissues, especially in the context of cellular respiration and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride typically involves the reaction of triphenylphosphine with azide compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified using techniques like chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride primarily undergoes redox reactions. In its oxidized form, it is colorless, but upon reduction by cellular enzymes, it forms a red formazan compound .
Common Reagents and Conditions
The reduction of this compound typically requires the presence of dehydrogenase enzymes, which are found in living cells. The reaction conditions often include a buffered aqueous solution to maintain the pH and temperature suitable for enzymatic activity .
Major Products
The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a deep red, water-insoluble compound .
Scientific Research Applications
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride involves its reduction by cellular dehydrogenase enzymes. These enzymes transfer electrons to the compound, converting it into the red formazan product. This reaction occurs in the mitochondria of living cells, making it a reliable indicator of cellular respiration and metabolic activity .
Comparison with Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride is unique in its ability to form a deeply colored formazan product upon reduction, which makes it particularly useful for visual assays. Similar compounds include:
Tetrazolium Blue (MTT): Also used as a redox indicator but forms a blue formazan product.
Tetrazolium Violet (INT): Forms a violet formazan product and is used in similar applications.
These compounds share the common feature of being redox indicators but differ in the color of the formazan products they form, which can be chosen based on the specific requirements of the assay.
Properties
CAS No. |
93919-46-1 |
|---|---|
Molecular Formula |
C19H18Cl2N4 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2,3,5-triphenyl-1,3-dihydrotetrazol-3-ium;chloride;hydrochloride |
InChI |
InChI=1S/C19H16N4.2ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;;/h1-15H,(H,20,21);2*1H |
InChI Key |
VYUHQHNVXXZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


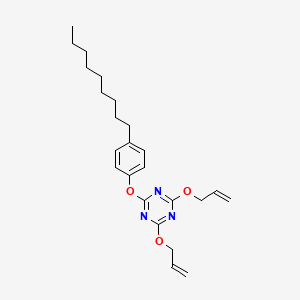
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)


